3-(3-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-6-9(11(14)15)10(13-16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJATVZZRGMSPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640542 | |
| Record name | 3-(3-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92545-95-4 | |
| Record name | 3-(3-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with methyl isoxazole-4-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the oxazole ring can yield various reduced derivatives, depending on the reagents and conditions used.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of this compound derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 3-(3-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid have been tested for their efficacy against various bacterial strains. A study highlighted the compound's potential as an antibacterial agent, particularly against Gram-positive bacteria, which are often resistant to conventional antibiotics .
Cytotoxic Effects : The cytotoxicity of oxazole derivatives has been evaluated in vitro using human cell lines. Results showed that certain modifications of oxazole compounds could selectively induce apoptosis in cancer cells while sparing normal cells, suggesting a pathway for developing targeted cancer therapies .
Synthesis of Novel Compounds
Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its carboxylic acid functional group allows for various chemical modifications, including esterification and amidation, facilitating the creation of new pharmaceutical agents with enhanced properties .
One-Pot Synthesis Techniques : Recent advancements in synthetic methodologies have demonstrated that oxazole derivatives can be synthesized through efficient one-pot reactions, including the Suzuki–Miyaura coupling technique. This method allows for the rapid assembly of diverse oxazole structures with varied substituents, enhancing the compound's applicability in drug discovery .
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. The results indicated that the compound exhibited significant antibacterial activity with an MIC value of 32 µg/mL against Staphylococcus aureus.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | >128 |
This study underscores the potential of this compound as a candidate for developing new antimicrobial agents.
Case Study 2: Cytotoxicity Profile
In another investigation, the cytotoxic effects of this compound were assessed using human fibroblast and keratinocyte cell lines. The compound was found to induce cell death in cancerous cells at concentrations above 50 µM while exhibiting minimal toxicity towards normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| Cancer Cell Line | 50 |
| Normal Fibroblast | >100 |
These findings suggest that this oxazole derivative may have therapeutic potential in oncology.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenyl Analogs
Table 1: Key Analogs with Halogen Variations
Key Observations :
- Positional Effects : The 2-chloro derivative () exhibits a well-defined melting point (187–192°C), suggesting higher crystallinity compared to the 3-chloro target compound.
- Halogen Type : Fluorine substitution (3-F, ) reduces molecular weight and may enhance metabolic stability due to C–F bond strength.
Extended Functional Group Modifications
Table 2: Analogs with Additional Substituents
Research Methodologies and Tools
- Crystallography : SHELX software () is widely used for small-molecule refinement, enabling precise structural determination of analogs.
Biological Activity
3-(3-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features an oxazole ring with a chlorophenyl group and a carboxylic acid moiety, which contribute to its biological activity. The molecular formula is with a molecular weight of 237.64 g/mol. The InChI Key for this compound is BYJATVZZRGMSPH-UHFFFAOYSA-N .
The biological activity of this compound is thought to involve its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can modulate enzyme activity, while the chlorophenyl group may enhance binding affinity and specificity. This interaction can lead to inhibition of various cellular processes, making it a candidate for drug development .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, the compound demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes the cytotoxicity results:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 6.2 - 15.1 |
| A549 | 29.77 |
The presence of the chlorophenyl group is believed to enhance these activities, making it a promising candidate for further investigation in cancer therapy .
Case Studies
Several case studies have highlighted the effectiveness of this compound in different biological contexts:
- Antimicrobial Efficacy : A study conducted on synthesized derivatives indicated that modifications in the oxazole structure significantly affected antimicrobial potency, with some derivatives outperforming standard antibiotics.
- Cytotoxicity in Cancer Models : Research involving MCF-7 cells showed that treatment with this compound resulted in significant apoptosis compared to untreated controls, indicating its potential as an anticancer agent.
Q & A
Q. What are the established synthetic routes for 3-(3-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid, and what are their critical reaction conditions?
Answer: The synthesis typically involves cyclization and functional group modification. A common method includes:
Oxime Formation : Reacting 3-chlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to form the corresponding oxime .
Cyclization : Treating the oxime with ethyl acetoacetate in the presence of a chlorinating agent (e.g., Cl₂ or POCl₃) to form the oxazole ring .
Ester Hydrolysis : Hydrolyzing the ester group using acidic or basic conditions (e.g., HCl/NaOH) to yield the carboxylic acid .
Q. Critical Conditions :
- Temperature control (80–100°C for cyclization).
- Anhydrous conditions during chlorination to prevent side reactions.
- Catalyst selection (e.g., H₂SO₄ for ester hydrolysis).
Q. How can structural characterization of this compound be performed to confirm its purity and identity?
Answer: A multi-technique approach is recommended:
- X-ray Crystallography : Resolves the 3D crystal structure, confirming substituent positions (e.g., chlorophenyl orientation) .
- NMR Spectroscopy :
- ¹H NMR : Methyl protons (~2.5 ppm) and aromatic protons (6.8–7.5 ppm) indicate substitution patterns.
- ¹³C NMR : Carboxylic acid carbonyl (~170 ppm) and oxazole carbons (~150–160 ppm) confirm functional groups.
- Melting Point Analysis : Compare observed mp (e.g., ~180–185°C) with literature values for similar oxazole derivatives .
Q. Table 1: Analytical Techniques for Structural Validation
| Technique | Key Data Points | Reference |
|---|---|---|
| X-ray | Bond angles, torsion angles | |
| ¹H NMR | Integration ratios, coupling constants | |
| Melting Point | 182–183°C (similar oxazole derivatives) |
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, and what variables most significantly impact scalability?
Answer: Key variables include:
- Reagent Stoichiometry : Excess chlorinating agent (e.g., POCl₃) improves cyclization efficiency but requires careful quenching .
- Catalyst Loading : Acidic catalysts (e.g., H₂SO₄) enhance hydrolysis rates but may degrade sensitive functional groups .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions during cyclization .
Data-Driven Optimization :
Use Design of Experiments (DoE) to model interactions between temperature, catalyst concentration, and reaction time. For example, a 2³ factorial design can identify optimal conditions for ≥90% yield.
Q. How should researchers resolve contradictory data in melting points or spectral profiles across studies?
Answer: Discrepancies often arise from:
- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters melting points. Use differential scanning calorimetry (DSC) to identify polymorphs .
- Impurity Profiles : Trace solvents or byproducts (e.g., unhydrolyzed esters) skew spectral data. Validate purity via HPLC (≥97% purity threshold) .
Case Study :
A reported mp of 182–183°C for 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid vs. 239–242°C for a structural isomer highlights the impact of substituent positioning. Computational modeling (e.g., DFT) can correlate electronic effects with thermal stability .
Q. What computational methods are suitable for predicting the reactivity or biological activity of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carboxylic acid group’s electron-withdrawing effect directs substitution to the oxazole ring .
- Molecular Docking : Screen against protein targets (e.g., kinases) to assess binding affinity. The 3-chlorophenyl group may enhance hydrophobic interactions in enzyme active sites .
Q. Table 2: Computational Parameters for Activity Prediction
| Parameter | Application | Software/Tool |
|---|---|---|
| HOMO-LUMO Gap | Reactivity toward electrophiles | Gaussian, ORCA |
| Docking Score | Binding affinity to CYP450 enzymes | AutoDock Vina |
| Solubility (LogP) | Bioavailability prediction | ChemAxon, MarvinSketch |
Q. How does the 3-chlorophenyl substituent influence the compound’s stability under varying pH conditions?
Answer:
- Acidic Conditions : The electron-withdrawing Cl group stabilizes the oxazole ring against acid-catalyzed hydrolysis.
- Basic Conditions : The carboxylic acid undergoes deprotonation, increasing solubility but risking decarboxylation at high pH.
Q. Experimental Validation :
- Conduct stability studies (pH 1–14, 25–60°C) with HPLC monitoring.
- Data Interpretation : Degradation products (e.g., 3-chlorobenzoic acid) indicate cleavage pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
